molecular formula C9H9N3O2S B1488488 3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2097976-40-2

3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1488488
CAS RN: 2097976-40-2
M. Wt: 223.25 g/mol
InChI Key: APHGGXWRCQHQEL-UHFFFAOYSA-N
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Description

The compound “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a thieno[3,2-d]pyrimidine derivative . Thieno[3,2-d]pyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, 1H NMR can provide information about the types of hydrogen atoms present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, the melting point can be determined, and IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing thieno[3,2-d]pyrimidine derivatives through reactions involving methyl 3-aminothiophene-2-carboxylate and various isocyanates and isothiocyanates. These methods allow for the production of N- and S-alkyl derivatives, demonstrating the compound's versatility in chemical synthesis (Shestakov et al., 2014).

Antimicrobial and Antitubercular Activities

Derivatives of thieno[3,2-d]pyrimidine have been evaluated for their antimicrobial and antitubercular properties. A series of azetidinone analogs exhibited antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, highlighting their potential in developing new antibacterial and antituberculosis agents (Chandrashekaraiah et al., 2014).

Anticancer Properties

Thieno[3,2-d]pyrimidine derivatives have also been synthesized and evaluated for their potential anticancer properties. Novel analogs demonstrated significant anticancer activity, suggesting these compounds as promising candidates for anticancer therapy development. For instance, certain derivatives showed potent cytotoxicity against various human cancer cell lines, indicating their potential in cancer treatment (Nie et al., 2018).

Novel Synthetic Approaches and Biological Activities

Innovative synthetic approaches have led to the development of new thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives. These compounds have been explored for various biological activities, including their role as antibacterial agents. This research highlights the compound's utility in generating new molecules with potential therapeutic applications (El-Meligie et al., 2020).

Safety and Hazards

The safety and hazards associated with “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” would depend on various factors, including its biological activities and the conditions under which it is handled and used .

Future Directions

Thieno[3,2-d]pyrimidines, including “3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione”, continue to be of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on further exploring their biological activities, optimizing their synthesis, and investigating their potential therapeutic applications .

properties

IUPAC Name

3-(azetidin-3-yl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c13-8-7-6(1-2-15-7)11-9(14)12(8)5-3-10-4-5/h1-2,5,10H,3-4H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHGGXWRCQHQEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=O)C3=C(C=CS3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

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